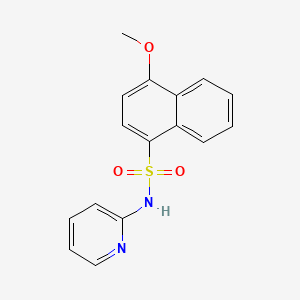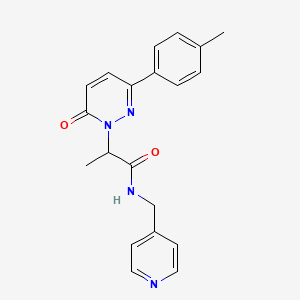
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide, also known as PTUPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTUPB belongs to the class of pyridazinone derivatives and has been shown to exhibit a range of biological activities that make it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the preparation of novel heterocyclic compounds, including pyrazolo[3,4-d]-pyrimidines, through the reaction of related precursors. These synthesized compounds are anticipated to possess significant chemical and pharmacological activities due to their unique structural features (Eljazi I. Al-Afaleq & S. Abubshait, 2001). Additionally, transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines and other derivatives highlight the versatility of these heterocyclic frameworks in synthesizing compounds with potential application in various domains (Patrik Kolar et al., 1996).
Pharmacological Potential
Studies have explored the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents, showcasing the pharmacological potential of these derivatives. The methodologies involve starting from specific acids and proceeding through a series of reactions to yield compounds with comparable activity to established drugs like Prednisolone® (A. Amr et al., 2007).
Antimicrobial Evaluation
Further research includes the facile and convenient synthesis of pyridine-based heterocycles, with selected examples demonstrating moderate antimicrobial activity. This suggests the utility of these compounds in developing new antimicrobial agents (E. Darwish et al., 2010).
Anti-Inflammatory and Analgesic Activities
New series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing compounds more potent than aspirin in specific tests. This highlights the potential of such derivatives in pain and inflammation management (D. Doğruer & M. Şahin, 2003).
Molecular Docking and In Vitro Screening
The synthesis of novel pyridine and fused pyridine derivatives, followed by molecular docking screenings towards specific proteins, underscores the potential of these compounds in therapeutic applications. The screening results revealed moderate to good binding energies, suggesting the feasibility of these derivatives as lead molecules for further drug development (E. M. Flefel et al., 2018).
Propriétés
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-3-5-17(6-4-14)18-7-8-19(25)24(23-18)15(2)20(26)22-13-16-9-11-21-12-10-16/h3-12,15H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZQFFLRPFCUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methylphenyl)butanamide](/img/structure/B2725658.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2725659.png)
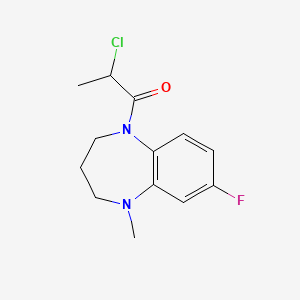
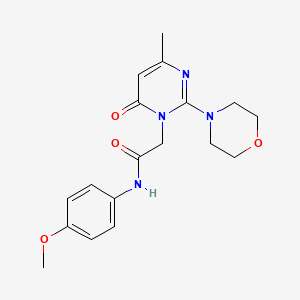
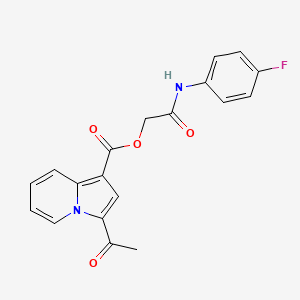
![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)
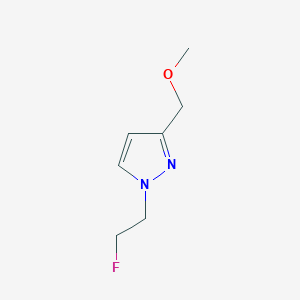
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)
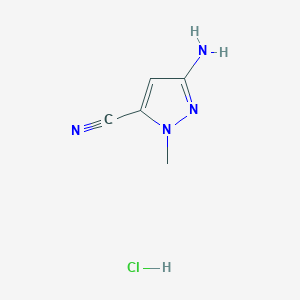
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)
